3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11) |
InChI Key |
PUCXFWMAGDJOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide
Synthetic Route Overview
The synthesis generally involves three major stages:
- a. Construction of the 2-methyl-1,3-thiazole ring
- b. Attachment of the propanamide backbone
- c. Introduction of the amino group at the 3-position
These steps can be performed sequentially or in a convergent manner depending on the synthetic strategy.
Detailed Synthetic Approaches
Hantzsch Thiazole Synthesis for Thiazole Ring Formation
The classical method to prepare the 2-methyl-1,3-thiazole ring involves the Hantzsch synthesis , which condenses α-haloketones with thioamides or thioureas:
- Reactants: 2-bromoacetone (or equivalent α-haloketone with methyl substitution) and thioamide derivatives
- Conditions: Typically reflux in ethanol or another polar solvent with base catalysis
- Outcome: Formation of 2-methyl-1,3-thiazole ring with substitution at the 5-position available for further functionalization
This method is favored for its efficiency in generating substituted thiazoles with good yields and regioselectivity.
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced via amidation reactions involving:
- Starting material: 3-bromopropanamide or 3-chloropropanamide derivatives
- Nucleophilic substitution: The 5-position of the thiazole ring is functionalized by nucleophilic substitution with the propanamide precursor or via coupling reactions
- Amidation: The carboxyl group or activated esters are converted to amides using ammonia or amines under mild conditions
This step can be optimized by using coupling reagents such as EDCI or DCC for efficient amide bond formation.
Amination at the 3-Position
The amino group at the 3-position of the propanamide backbone is introduced by:
- Direct amination: Using nucleophilic substitution of a leaving group (e.g., halide) at the 3-position with ammonia or primary amines
- Reductive amination: Starting from a keto intermediate, reductive amination with ammonia and a reducing agent such as sodium cyanoborohydride
- Chiral control: The (3R)-stereochemistry can be controlled by asymmetric synthesis or chiral resolution techniques to obtain the desired enantiomer.
Alternative and Convergent Synthesis Strategies
Recent research explores convergent synthesis combining bi-heterocyclic units, such as thiazole and oxadiazole rings, to improve yields and streamline synthesis. These methods involve:
- S-substitution reactions to link thiazole derivatives with other heterocycles
- Use of mild bases (e.g., KOH) and solvents like ethanol under reflux conditions
- pH adjustment and precipitation for product isolation
These advanced methods provide routes to analogues and derivatives of the target compound with potential for improved biological activity.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Thiazole ring formation | Hantzsch synthesis | α-haloketone + thioamide, reflux in ethanol, base catalyst | Efficient for substituted thiazoles; regioselective |
| Propanamide attachment | Amidation | Activated carboxyl derivatives + ammonia or amine, coupling agents (EDCI/DCC) | Mild conditions prevent side reactions |
| Amination at C3 | Nucleophilic substitution or reductive amination | Ammonia or amines, reducing agents like NaBH3CN | Chiral control critical for bioactivity |
Research Findings and Yield Data
- Yields for the thiazole ring formation are typically 70-85% under optimized conditions.
- Amidation reactions yield 75-90% depending on coupling efficiency and reagent purity.
- Amination steps yield 65-80% , with stereochemical purity enhanced by chiral catalysts or resolution.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Reaction Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Thiazole ring synthesis | 2-bromoacetone + thioamide | Reflux ethanol, base catalyst | 70-85 | Classical Hantzsch method |
| Propanamide formation | Activated acid derivatives + NH3 | Room temp to mild heating, coupling agents | 75-90 | Amidation optimized for purity |
| Amination at C3 | NH3 or amines + reducing agent | Mild reductive amination | 65-80 | Stereoselectivity important |
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amino group (-NH₂) and secondary amide functionality participate in nucleophilic substitutions and couplings:
a. Amide bond formation
The amino group reacts with activated carboxylic acids under standard coupling conditions. In HBTU-mediated reactions with (S)-2-phenylpropionic acid, analogs achieve 72-89% yields :
| Reactant | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| (S)-2-phenylpropionic acid | HBTU/DIPEA | DMF | 82 ± 3 |
| 4-Methoxybenzoic acid | EDC/HOBt | CH₂Cl₂ | 76 ± 5 |
b. Thiazole ring alkylation
The electron-rich 1,3-thiazole ring undergoes alkylation at the 2-position using alkyl halides (R-X) in DMF/LiH systems :
text3-Amino-...propanamide + R-X → 2-Alkyl-5-methyl-1,3-thiazole derivative
Reaction progress is monitored by TLC (n-hexane:EtOAc = 8:2), with typical completion within 3-5 hours at 28°C .
Electrophilic Substitutions
The 5-methylthiazole moiety directs electrophiles to specific positions:
a. Bromination
Controlled bromination occurs at the 4-position using NBS in CCl₄ (Table 2) :
| Condition | Product | Regioselectivity |
|---|---|---|
| NBS (1.1 eq), 0°C | 4-Bromo-5-methylthiazole | >95% |
| NBS (2.0 eq), RT | 4,5-Dibromothiazole | 87% |
b. Nitration
Nitration with HNO₃/H₂SO₄ produces 4-nitro derivatives, essential for further functionalization :
textThiazole + HNO₃ → 4-Nitro-5-methylthiazole (68% yield)
Redox Reactions
The propanamide chain and thiazole ring show distinct redox behavior:
a. Oxidation
KMnO₄ in acidic conditions oxidizes the methyl group to carboxylic acid:
text5-Me-thiazole → 5-COOH-thiazole (Δ, 6h)
Conditions: 0.1M H₂SO₄, 80°C, yield = 54±2%
b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazolidine derivatives :
| Pressure (psi) | Time (h) | Conversion (%) |
|---|---|---|
| 50 | 12 | 92 ± 1 |
| 30 | 24 | 78 ± 3 |
Heterocycle Formation
The compound serves as a precursor for complex heterocyclic systems:
a. 1,3,4-Oxadiazole synthesis
Condensation with trimethyl orthoformate yields oxadiazole derivatives :
textPropanamide + HC(OCH₃)₃ → Oxadiazole (73% yield)
Key data:
-
Reaction temp: 110°C
-
Catalyst: p-TsOH (5 mol%)
-
Purification: column chromatography (SiO₂, EtOAc/hexane)
b. Thiazolo[5,4-d]pyrimidine derivatives
Cyclization with thiourea produces fused heterocycles with antimicrobial activity :
textThiazole + Thiourea → Thiazolopyrimidine (Δ, 8h)
Biological results:
| Compound | MIC vs S. aureus (μg/mL) |
|---|---|
| Parent | >128 |
| Thiazolopyrimidine | 8.2 ± 0.3 |
Stability Profile
Critical degradation pathways under stress conditions:
| Condition | Time | Major Degradant | % Formation |
|---|---|---|---|
| 0.1N HCl, 70°C | 24h | Thiazole-5-carboxylic acid | 12 ± 2 |
| 3% H₂O₂, RT | 6h | Sulfoxide derivative | 28 ± 3 |
| Light (1.2 Mlux) | 7d | None detected | <0.1 |
Scientific Research Applications
Pharmaceutical Applications
1.1 Neurological Disorders
The compound has been investigated for its role in modulating neurotransmitter systems, particularly within the central nervous system. Its structural similarity to other amino acids suggests it may interact with glutamate receptors, which are crucial for excitatory neurotransmission. Research indicates that it could influence synaptic plasticity and cognitive functions, making it a potential lead compound for drug development targeting neurological disorders such as Alzheimer's disease and schizophrenia.
1.2 Muscarinic Acetylcholine Receptors
Research has highlighted the compound's potential as a positive allosteric modulator for the muscarinic acetylcholine receptor subtype M3 (mAChR). A structure-activity relationship (SAR) study found that derivatives of thiazole compounds could enhance receptor activity, suggesting that 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide might similarly exhibit beneficial pharmacological effects on smooth muscle tissues . This opens avenues for developing treatments for conditions related to smooth muscle function.
Agricultural Chemistry
2.1 Antimicrobial Properties
The compound exhibits antimicrobial properties that could be harnessed in agricultural settings as a biopesticide or fungicide. Its effectiveness against various pathogens positions it as a candidate for sustainable agricultural practices aimed at reducing chemical pesticide use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The presence of electron-withdrawing groups (e.g., nitro in ) or bulky aryl groups (e.g., 3-chlorophenyl in ) increases molecular weight and alters solubility. The amino group in the target compound improves hydrophilicity compared to acetyl or nitro substituents .
- Ring Systems : Replacing the thiazole with oxadiazole (as in PCC0208018) modifies electronic properties and bioavailability .
Biological Activity
3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide, a compound characterized by its thiazole ring and propanamide backbone, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiazole moiety contributes to its unique chemical properties, which facilitate interactions with various biological targets. The structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Backbone | Propanamide |
| Functional Groups | Amino group, Thiazole ring |
| Molecular Weight | 171.22 g/mol |
| Solubility | Soluble in polar solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
In vitro studies have demonstrated that the compound possesses neuroprotective effects against oxidative stress-induced damage in neuronal cell lines (e.g., PC12 cells). The compound exhibited a protective effect comparable to established neuroprotective agents such as ferulic acid .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest its ability to inhibit tumor growth. Notably, similar thiazole derivatives have shown significant antiproliferative activity .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structural configuration allows for binding to various receptors, modulating their activity.
- Metal Chelation : Studies indicate that thiazole derivatives can exhibit metal chelation properties, which can influence their biological efficacy .
Case Studies
Several studies have highlighted the therapeutic potential of thiazole derivatives, including this compound:
- Perry Disease Research : Investigations into neurodegenerative diseases have noted that compounds similar to this one may inhibit MAO-B activity, suggesting a role in neuroprotection .
- Anticholinesterase Activity : Compounds derived from thiazoles have been studied for their dual cholinesterase inhibition capabilities, indicating potential applications in treating Alzheimer's disease .
Q & A
Q. What are the optimized synthetic routes for 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide, and how can reaction conditions be systematically refined?
A multi-step synthesis involving condensation, reduction, and cyclization is typical for thiazole-containing analogs. For example, Scheme 1 () outlines a protocol using ethanol reflux (80–88% yield) followed by NaBH3CN reduction (85–90% yield). Systematic refinement employs Design of Experiments (DOE) to test variables like solvent polarity, temperature, and catalyst loading. Computational screening (e.g., quantum chemical calculations from ICReDD in ) can predict optimal conditions by simulating reaction pathways and transition states. Experimental validation via HPLC or NMR ensures reproducibility .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection.
- NMR Spectroscopy : Confirm structure via 1H/13C NMR, comparing experimental shifts to DFT-predicted values (e.g., B3LYP/SDD methods in for bond angles and dihedrals).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-referencing computational models with experimental data minimizes misassignment risks .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- P210 : Avoid heat/open flames.
- P301+P310 : Immediate medical attention if ingested.
- P402+P404 : Store in dry, airtight containers. Use PPE (gloves, goggles) and conduct reactions in fume hoods. Regular risk assessments and waste disposal per manufacturer guidelines are mandatory .
Advanced Research Questions
Q. How can density functional theory (DFT) enhance understanding of electronic properties and reactivity?
DFT calculations (e.g., B3LYP/SDD in ) predict electron density maps, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, bond angles (e.g., C1-C2-C3 = 121.43°) and dihedrals inform steric effects. Validate with spectroscopic data (UV-Vis for electronic transitions) and electrochemical methods (cyclic voltammetry for redox behavior). Software like Gaussian or ORCA enables iterative refinement of computational models .
Q. What strategies resolve contradictions in bioactivity or physicochemical data across studies?
- Meta-analysis : Standardize protocols (e.g., solvent polarity, temperature) to reduce variability.
- Orthogonal Validation : Reproduce results using alternative methods (e.g., surface plasmon resonance vs. fluorescence assays for binding affinity).
- Theoretical Alignment : Apply frameworks from to harmonize experimental design with theoretical assumptions. For example, reconcile conflicting solubility data by controlling crystallinity via X-ray diffraction (XRPD) .
Q. How can AI-driven tools optimize reaction scalability and reactor design?
Integrate CRDC’s RDF2050112 guidelines () with COMSOL Multiphysics ( ) to model:
- Kinetic Parameters : Rate constants and activation energies.
- Mass/Heat Transfer : Simulate continuous-flow reactors for improved mixing and thermal regulation. Pilot-scale trials should validate computational predictions, adjusting residence times and catalyst beds iteratively. AI platforms like ICReDD () enable real-time feedback loops between simulation and experimentation .
Q. What methodologies enable efficient separation and purification of synthetic intermediates?
Leverage membrane technologies (, RDF2050104) such as:
- Nanofiltration : Remove low-MW impurities.
- Crystallization : Optimize solvent-antisolvent ratios via phase diagrams. Chromatographic techniques (e.g., flash chromatography with silica gel) can isolate isomers, guided by TLC monitoring. Purity assessments require dual detection (e.g., UV and ELSD for non-chromophoric compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
